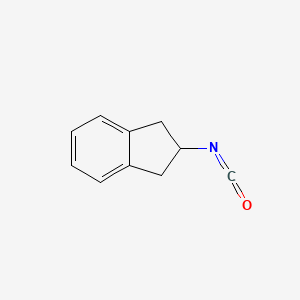

2-Isocyanatoindan

Description

2-Isocyanatoindan is a chemical compound belonging to the isocyanate family. Isocyanates are characterized by the functional group -N=C=O. This compound is widely used in various fields, including medical, environmental, and industrial research.

Properties

IUPAC Name |

2-isocyanato-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYNDFUOSRBYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isocyanatoindan can be synthesized through several methods. One common method involves the reaction of an amine with phosgene (COCl2). This reaction proceeds via the intermediacy of a carbamoyl chloride (RNHC(O)Cl), which then decomposes to form the isocyanate . Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant and trifluoroacetic anhydride as the catalyst .

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .

Chemical Reactions Analysis

Types of Reactions: 2-Isocyanatoindan undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form carbamic acid, which decomposes to carbon dioxide and an amine.

Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes).

Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.

Common Reagents and Conditions:

Water: Catalyzed by tertiary amines.

Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.

Amines: No specific catalyst required.

Major Products:

Carbamic Acid: Decomposes to carbon dioxide and an amine.

Carbamates (Urethanes): Formed from the reaction with alcohols.

Substituted Ureas: Formed from the reaction with amines.

Scientific Research Applications

2-Isocyanatoindan has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of polyurethanes, which are key players in the plastics industry.

Biology: Utilized in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Employed in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 2-Isocyanatoindan involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and other polymers .

Comparison with Similar Compounds

Phenyl Isocyanate: Similar in structure but differs in the aromatic ring attached to the isocyanate group.

Hexamethylene Diisocyanate: An aliphatic isocyanate used in non-yellowing polyurethane materials.

Toluene Diisocyanate: An aromatic isocyanate widely used in the production of flexible polyurethane foams.

Uniqueness: 2-Isocyanatoindan is unique due to its indane structure, which provides distinct reactivity and properties compared to other isocyanates. This uniqueness makes it valuable in specific applications where the indane structure imparts desired characteristics.

Biological Activity

2-Isocyanatoindan is a compound belonging to the isocyanate family, characterized by the functional group . Isocyanates are known for their reactivity with nucleophiles, which makes them significant in various biological contexts. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is an organic compound that features an indan structure with an isocyanate functional group. This configuration contributes to its electrophilic nature, allowing it to react with various nucleophiles such as amines and alcohols, leading to diverse biological interactions.

Biological Activity

The biological activities of this compound have been explored primarily through its interactions with cellular pathways. Some key areas of research include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : As an electrophile, this compound can modulate inflammatory responses by interacting with signaling molecules involved in inflammation. This property may make it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Mechanism of Action |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cells | Induction of apoptosis |

| Anti-inflammatory | Modulation of inflammatory responses | Interaction with signaling pathways |

Case Studies

Several case studies have investigated the biological effects of isocyanates, including this compound:

- Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxic effects at specific concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

- Inflammation Models : In vivo experiments using animal models have shown that treatment with this compound reduces markers of inflammation. These findings suggest its potential utility in conditions such as rheumatoid arthritis and other inflammatory disorders.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Electrophilic Reactions : The isocyanate group reacts with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

- Signal Transduction Pathways : Evidence suggests that this compound may influence key signaling pathways involved in cell survival and inflammation, such as NF-kB and MAPK pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.